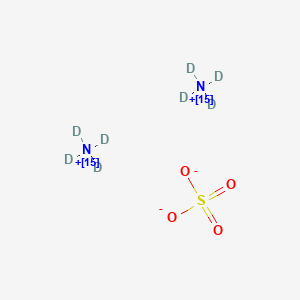
1,1-Dibromo-2-vinylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-vinylcyclopropane is an organic compound with the molecular formula
C5H6Br2
. It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and a vinyl group is attached to the adjacent carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical research and industrial applications.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the bromination of 2-vinylcyclopropane. The reaction typically uses bromine (
Br2
) in the presence of a solvent such as carbon tetrachloride (CCl4
) at low temperatures to control the reaction rate and prevent side reactions.Another method involves the addition of dibromocarbene to 1,2-butadiene. This reaction is carried out under controlled conditions using a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-vinylcyclopropane undergoes various chemical reactions, including:
- The bromine atoms can be substituted by nucleophiles such as hydroxide ions (
Substitution Reactions: OH−
) or alkoxide ions (RO−
), leading to the formation of different substituted cyclopropane derivatives. The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides (Addition Reactions: HX
), resulting in the formation of halogenated cyclopropanes.Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopropenes.
Common Reagents and Conditions
- Hydroxide ions (
Nucleophiles: OH−
), alkoxide ions ( ) Hydrogen halides (Electrophiles: HX
), bromine ( )Catalysts: Phase-transfer catalysts, Lewis acids
Major Products
The major products formed from these reactions include substituted cyclopropanes, halogenated cyclopropanes, and cyclopropenes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dibromo-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclopropane-containing molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential pharmaceutical applications, including as intermediates in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-2-vinylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms, being electron-withdrawing groups, make the adjacent carbon atoms more susceptible to nucleophilic attack. The vinyl group can participate in addition reactions, further expanding the compound’s reactivity profile. These interactions are facilitated by the strained nature of the cyclopropane ring, which makes it more reactive compared to other cyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2,2-diphenylcyclopropane: This compound has phenyl groups instead of a vinyl group, leading to different reactivity and applications.
1,1-Dibromo-2,2-dimethylcyclopropane: The presence of methyl groups alters the compound’s steric and electronic properties, affecting its reactivity.
1,1-Dibromo-2,2-dichlorocyclopropane: The chlorine atoms introduce additional reactivity, making it useful in different chemical transformations.
Uniqueness
1,1-Dibromo-2-vinylcyclopropane is unique due to the presence of both bromine atoms and a vinyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
1,1-dibromo-2-ethenylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBUVGWEJCPSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-65-2 |
Source


|
| Record name | NSC4532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5398-65-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

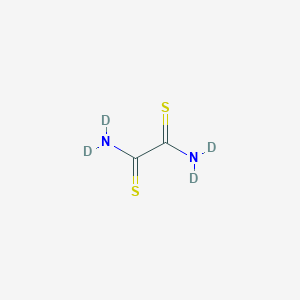

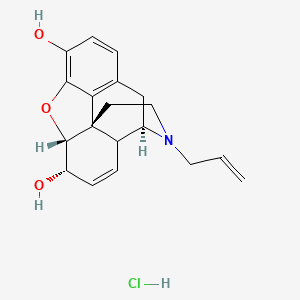
![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)


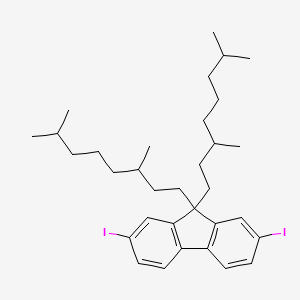

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
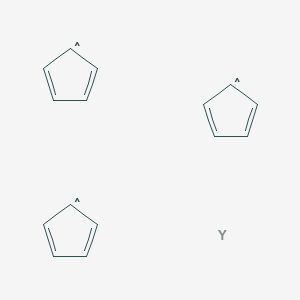
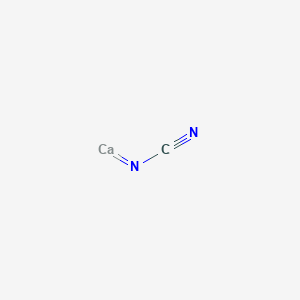
![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)
